molecular formula C7H7ClO2 B008555 2-Chloro-4-(hydroxymethyl)phenol CAS No. 105960-29-0

2-Chloro-4-(hydroxymethyl)phenol

Cat. No. B008555
M. Wt: 158.58 g/mol
InChI Key: KWFBSEGXKSQRCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-(hydroxymethyl)phenol-related compounds often involves condensation reactions, etherification, and the use of metal complexes. For instance, Abbas et al. (2020) detailed the synthesis of a related compound through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic media, demonstrating the versatility of chloro- and hydroxymethyl- functional groups in complex molecule formation (Abbas et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of 2-Chloro-4-(hydroxymethyl)phenol derivatives reveals detailed geometrical arrangements, hydrogen bonding, and molecular interactions. For example, studies have shown how hydrogen bonds contribute to the stability and structure of related molecules, as observed in the crystal structure analyses by Liu et al. (2009), which emphasize the planarity and intermolecular interactions within such compounds (Liu et al., 2009).

Scientific Research Applications

Application 1: Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of the Application: Phenol derivatives, including 2-Chloro-4-(hydroxymethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application 2: Production of Plastics, Adhesives, and Coatings

  • Summary of the Application: m-Aryloxy phenols, a category that includes 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: These compounds are incorporated into the materials during the production process to enhance their properties .
  • Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .

Application 3: Synthesis of 2-Hydroxymethylphenols

  • Summary of the Application: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .
  • Methods of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
  • Results or Outcomes: This method provides a regiospecific synthesis of 2-hydroxymethylphenols, which are of interest as borate complexants and potentially useful intermediates .

Application 4: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

  • Summary of the Application: A group led by Zhong in 2022 published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
  • Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results or Outcomes: This method provides a specific synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .

Application 5: Production of Bioactive Compounds

  • Summary of the Application: Derivatives of o-cresol, which is structurally similar to 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of bioactive compounds .
  • Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
  • Results or Outcomes: The use of o-cresol derivatives in the production of bioactive compounds has resulted in a variety of bioactive compounds with potential therapeutic applications .

Application 6: Synthesis of Herbicidal Ionic Liquids

  • Summary of the Application: A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and it exhibited pronounced antitumor activity .
  • Methods of Application: The synthesis of these herbicidal ionic liquids is based on the reaction of the chloro-substituted analog with other compounds .
  • Results or Outcomes: The synthesized ionic liquids showed promising herbicidal activity .

Application 7: Synthesis of Antiproliferative and Antimicrobial Compounds

  • Summary of the Application: 2-Phenyl substituted Benzimidazole derivatives, which can be synthesized from phenol derivatives, have been found to have antiproliferative and antimicrobial activities .
  • Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
  • Results or Outcomes: The synthesized compounds showed promising antiproliferative and antimicrobial activities .

properties

IUPAC Name

2-chloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBSEGXKSQRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(hydroxymethyl)phenol

Synthesis routes and methods I

Procedure details

Add a solution of DIBAL-H in toluene (1.0 M, 35 mL) to a solution of methyl 3-chloro-4-hydroxybenzoate (1.9 g, 10 mmol) at 0° C. under nitrogen. Stir the reaction at 0° C. and gradually warm to ambient temperature overnight. Quench the reaction with slow addition of 0.1N aqueous HCl, add more acid to break the gel-like solid to two clear layers. Separate the organic layer, and extract the aqueous layer with EtOAc three times. Combine the organic layers, wash with brine, dry over Na2SO4, filter and concentrate to give a white solid. MS (ES−) m/z 157 (M−H)−.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (4.697 g, 30.0 mmol) and to trimethoxyborate (0.5 mL) in THF (20 mL) and EtOH (20 mL) was added NaBH4 (2.0 g, 52.87 mmol) in small portions over a period of 8 hours. The mixture was stirred overnight and EtOAc (100 mL) and water (50 mL) were added. The organic layer was separated and washed with 2M KHSO4 (30 mL) and brine (30 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography [SiO2, CHCl3/acetone (0.3:1)] followed by recrystallistion from EtOAc/hexane to give CAB06028 (3.82 g, 80%) as fine colorless needles: Mp. 126-127° C.; 1H NMR (400 MHz, DMSO-d6) δ 4.36 (d, J=6.5 Hz, 2H), 5.11 (t, J=6.5 Hz, 1H), 6.90 (d, J=8.2 Hz, 1H), 7.06 (dd, J=82, 2.0 Hz, 1H), 7.25 (d, J=2.0 Hz, 1H), 9.99 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 62.1, 116.3, 119.2, 126.4, 128.1, 134.5, 151.7; LRMS (ES−): m/z 156.9 (100%, [M−H]).
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4.697 g
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trimethoxyborate
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0.5 mL
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2 g
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20 mL
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20 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(hydroxymethyl)phenol
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Reactant of Route 6
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Citations

For This Compound
1
Citations
MF McLaughlin - 2020 - search.proquest.com
I. Enantioselective Phenolic α-Oxidation Using H 2 O 2 via an Unusual Double Dearomatization Mechanism: We describe the oxidative dearomatizations of salicyl alcohols via their …
Number of citations: 3 search.proquest.com

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